2-cyano-N,3-bis(2-methoxyphenyl)propanamide
Description
2-Cyano-N,3-bis(2-methoxyphenyl)propanamide is a synthetic propanamide derivative characterized by a central propanamide backbone substituted with a cyano group at the C2 position and two 2-methoxyphenyl groups at the N and C3 positions. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors sensitive to aryl and amide functionalities.
Properties
IUPAC Name |
2-cyano-N,3-bis(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-9-5-3-7-13(16)11-14(12-19)18(21)20-15-8-4-6-10-17(15)23-2/h3-10,14H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSXLZINGKPPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C#N)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2-cyano-N,3-bis(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2-Cyano-N,3-bis(2-methoxyphenyl)propanamide
- Molecular Formula : C16H16N2O3
- Molecular Weight : 284.31 g/mol
- CAS Number : 1260984-58-4
The compound features a cyano group attached to a propanamide backbone, with two methoxyphenyl substituents. This unique structure contributes to its biological activity.
Therapeutic Potential
Research indicates that compounds similar to this compound may serve as potential inhibitors for various biological targets:
- Cholesteryl Ester Transfer Protein (CETP) : Analogous compounds have shown CETP inhibitory activity, which is crucial for managing dyslipidemia and reducing cardiovascular risks. The inhibition of CETP can lead to increased levels of high-density lipoprotein cholesterol (HDL-C), thus lowering the risk of coronary heart disease .
Antibacterial Activity
Recent studies have demonstrated that derivatives of cyanoacetamides exhibit significant antibacterial properties. For instance:
- Biofilm Inhibition : Compounds structurally related to this compound have been shown to inhibit biofilm formation in Bacillus subtilis and Escherichia coli, suggesting their potential use in treating biofilm-associated infections .
Antitumor Properties
Research into related cyanoacetamide derivatives has indicated potential anticancer activity. These compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and promotion of cell cycle arrest .
Case Study 1: CETP Inhibition
A study focused on the synthesis of several N,N-disubstituted propanamide derivatives, including those similar to this compound. The results indicated that these compounds exhibited promising CETP inhibitory activity in vitro, suggesting their utility as therapeutic agents for dyslipidemia management .
Case Study 2: Antibacterial Efficacy
In another investigation, a series of cyanoacetamide derivatives were tested for their antibacterial efficacy against common pathogens. The results showed that certain derivatives significantly inhibited the growth of E. coli and B. subtilis, with inhibition percentages reaching up to 60% . This highlights the potential application of such compounds in developing new antibacterial agents.
Comparison with Similar Compounds
Electronic and Functional Group Analysis
- Methoxy vs. In contrast, fluorine (electron-withdrawing) may improve metabolic stability or alter binding affinity . The cyano group in the target compound introduces a strong electron-withdrawing effect, which could modulate the amide’s resonance structure and acidity compared to benzoylamino-containing analogs like 3j–3l.
Piperazine Moieties:
- Compounds 3j–3l include a piperazinylpropyl group, which is absent in the target compound. Piperazine rings often enhance water solubility and bioavailability due to their basic nitrogen atoms, suggesting that the target compound may exhibit lower solubility in aqueous media .
Biological Activity
2-Cyano-N,3-bis(2-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyano group and two methoxy-substituted phenyl groups attached to a propanamide backbone. This structural configuration is significant for its interaction with biological targets.
Anticancer Activity
Research has shown that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of 2-cyano-2-arylpropanoic acids have been evaluated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that modifications to the phenyl rings could enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
In vitro studies have indicated that this compound may possess anti-inflammatory properties. It has been shown to modulate the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. These findings suggest its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy groups and the cyano functionality can significantly alter potency and selectivity towards specific biological targets. For instance, variations in the substitution pattern on the phenyl rings have been linked to changes in lipophilicity and binding affinity, impacting overall efficacy .
Case Study 1: Anticancer Evaluation
A series of analogs derived from this compound were synthesized and tested against several cancer cell lines. The results indicated that certain modifications led to a marked increase in cytotoxicity, particularly against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most potent analog exhibited an IC50 value of approximately 15 µM .
Case Study 2: Inflammatory Response Modulation
In a model of induced paw edema in rats, administration of this compound resulted in a significant reduction in edema compared to control groups. This effect was correlated with decreased levels of inflammatory mediators, highlighting its potential therapeutic application in inflammatory disorders .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Targeted Cell Line/Model |
|---|---|---|---|
| JMPR-01 | Anticancer | 15 | MCF-7 |
| JMPR-01 | Anti-inflammatory | N/A | CFA-induced paw edema model |
| 2-Cyano-2-(4'-methyl)propionic acid | Anticancer | 20 | A549 |
Q & A
Q. What synthetic routes are recommended for 2-cyano-N,3-bis(2-methoxyphenyl)propanamide?
A multi-step synthesis is typical:
- Substitution : React methoxyphenyl precursors under alkaline conditions to introduce aromatic groups.
- Reduction : Use iron powder in acidic media to reduce intermediates (e.g., nitro to amine groups).
- Condensation : Employ condensing agents (e.g., DCC or EDC) with cyanoacetic acid to form the cyanoacetamide core. Final purification via recrystallization or column chromatography ensures high purity .
Q. How can the molecular structure of this compound be experimentally validated?
- X-ray crystallography resolves the 3D arrangement of methoxyphenyl and cyano groups (as demonstrated for structurally related propanamides).
- Spectroscopy :
Q. What safety protocols are critical during synthesis and handling?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., cyanide-containing compounds).
- Storage : Keep in airtight containers at low humidity to prevent hydrolysis of the cyano group. Refer to safety data sheets (SDS) of analogous compounds for toxicity thresholds .
Advanced Research Questions
Q. How can computational chemistry aid in designing reactions for this compound?
- Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction pathways.
- Machine learning : Train models on existing reaction datasets to predict solvent/catalyst combinations that maximize yield.
- ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error approaches .
Q. How to resolve contradictions in reported reaction yields or byproduct profiles?
- Systematic variation : Adjust parameters (temperature, stoichiometry) using a Design of Experiments (DoE) framework.
- Analytical profiling : Employ HPLC-MS or GC-MS to identify byproducts and trace unreacted intermediates.
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in methoxy groups) to track reaction pathways .
Q. What strategies improve regioselectivity during methoxyphenyl group introduction?
- Directing groups : Temporarily install substituents (e.g., boronic acids) to steer electrophilic aromatic substitution.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methoxyphenyl precursors.
- Catalysis : Pd-based catalysts enable selective cross-coupling reactions under mild conditions .
Methodological Considerations
Q. How to validate the compound’s biological activity while minimizing false positives?
- Dose-response assays : Test across a concentration range (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.
- Counter-screens : Use orthogonal assays (e.g., fluorescence quenching vs. enzymatic inhibition) to confirm specificity.
- Control experiments : Include structurally similar but inactive analogs to rule out nonspecific effects .
Q. What analytical techniques are optimal for stability studies under varying pH?
- UHPLC : Monitor degradation products in real-time at pH 1–13.
- Mass spectrometry : Identify hydrolysis products (e.g., cleavage of the cyano group).
- Accelerated stability testing : Use elevated temperatures to extrapolate shelf-life under standard conditions .
Data Interpretation and Reproducibility
Q. How to address discrepancies in crystallographic data between batches?
Q. What statistical methods ensure robust structure-activity relationship (SAR) models?
- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
- Cross-validation : Split datasets into training/test subsets to avoid overfitting.
- Bayesian optimization : Prioritize synthetic targets with high predicted activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
